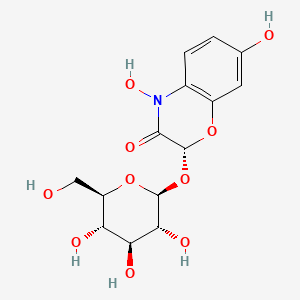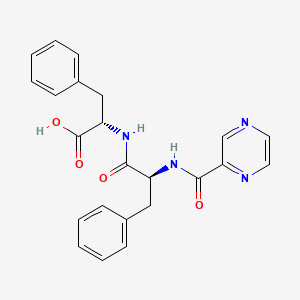
N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine: is a synthetic compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol . It is a derivative of phenylalanine, an essential amino acid, and contains a pyrazine ring, which is known for its diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine typically involves the coupling of L-phenylalanine with a pyrazine derivative. One common method is the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxyl group of L-phenylalanine and the amino group of the pyrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity .
化学反应分析
Types of Reactions: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the pyrazine ring or the phenylalanine moiety.
Substitution: Substitution reactions can occur on the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction can yield reduced pyrazine derivatives .
科学研究应用
Chemistry: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. Its ability to mimic natural amino acids makes it a valuable tool in understanding protein function .
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its role in modulating enzyme activity and as a potential lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to modulation of enzyme activity. Additionally, the phenylalanine moiety can interact with hydrophobic pockets in proteins, further influencing their function .
相似化合物的比较
- N-(2-Pyrazinylcarbonyl)-L-phenylalanine
- N-(2-Pyrazinylcarbonyl)-D-phenylalanine
- N-(2-Pyrazinylcarbonyl)-L-tyrosine
Uniqueness: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is unique due to its dual phenylalanine moieties, which enhance its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific applications .
属性
分子式 |
C23H22N4O4 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H22N4O4/c28-21(27-19(23(30)31)14-17-9-5-2-6-10-17)18(13-16-7-3-1-4-8-16)26-22(29)20-15-24-11-12-25-20/h1-12,15,18-19H,13-14H2,(H,26,29)(H,27,28)(H,30,31)/t18-,19-/m0/s1 |
InChI 键 |
URTCYOVFKVRVPH-OALUTQOASA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


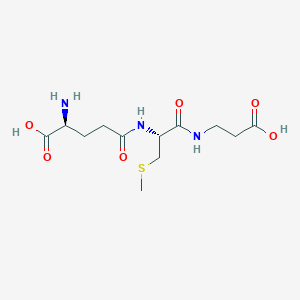
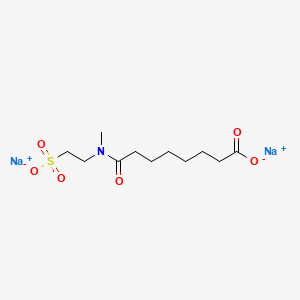

amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
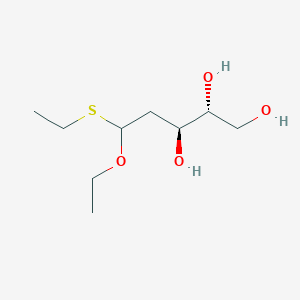
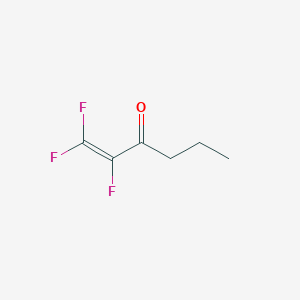
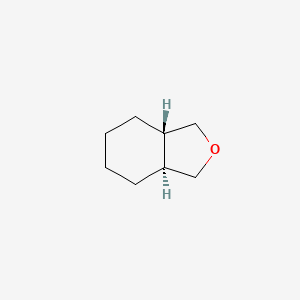
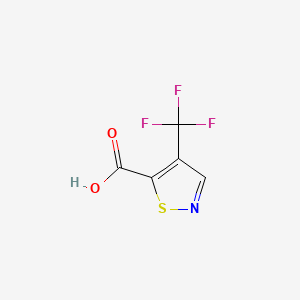
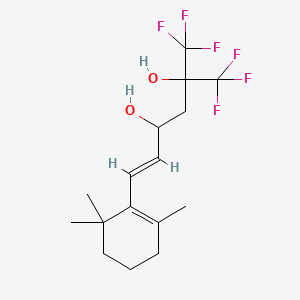
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
